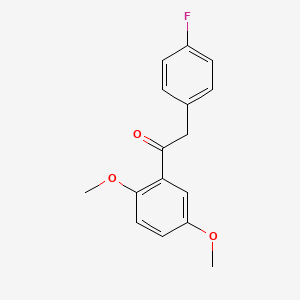

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

Overview

Description

Molecular Structure Analysis

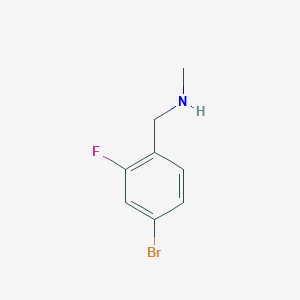

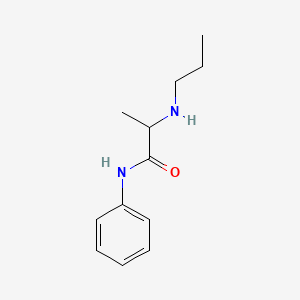

The molecular formula of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone is C16H15FO3 . The InChI string representation of its structure isInChI=1S/C16H15FO3/c1-19-13-7-8-16 (20-2)14 (10-13)15 (18)9-11-3-5-12 (17)6-4-11/h3-8,10H,9H2,1-2H3 . Physical And Chemical Properties Analysis

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone has a melting point reported to be between 93-95°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform. The predicted density is 1.2±0.1 g/cm3 . The boiling point is predicted to be 399.1±32.0 °C at 760 mmHg . The refractive index is predicted to be 1.547 . The flash point is predicted to be 188.4±20.0 °C . The logP is predicted to be 3.67 .Scientific Research Applications

Synthesis and Chemical Properties

- Chemical Synthesis and Photolytic Phenomena : 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone has been synthesized through a reaction of halogen-exchange, yielding higher yields. It has been shown to be an effective chemical protective group. However, no photolytic phenomena were observed in solvents like MeOH or Benzene (Li Hong-xia, 2007).

Photochemical Studies

- Photochemistry in Liquid and Solid States : The photochemical reactivity of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone in liquid (benzene and ethanol) and solid states was examined. In degassed benzene and fibres, it transforms into several compounds and a colored mixture of higher molecular weight fractions. The photoproducts' structures are explained by Norrish type 1 cleavage and photoreduction of the carbonyl group (A. Castellan et al., 1990).

Crystal Structure Analysis

- Crystallographic Studies : The crystal structure of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone was analyzed, revealing planar arrangements and dihedral angles, contributing to a deeper understanding of its molecular geometry (H. Abdel‐Aziz et al., 2012).

Applications in Drug Synthesis

Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in synthesizing a CCR5 chemokine receptor antagonist potentially protective against HIV infection (Author, 2022).

Anti-Inflammatory Activity : Derivatives of 1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone have shown remarkable anti-inflammatory activity, suggesting potential for therapeutic applications in this area (N. Karande & L. Rathi, 2017).

Anxiolytic Activity : Derivatives of this compound have been synthesized and evaluated for anxiolytic activity, suggesting potential applications in the treatment of anxiety disorders (H. Liszkiewicz et al., 2006).

Miscellaneous Applications

Selective α-Monobromination : The compound has been used in studies investigating selective α-monobromination of alkylaryl ketones, an important reaction in organic synthesis (W. Ying, 2011).

Reactions with Hydrazine Hydrate or Aryl Thiosemicarbazides : Unexpected products were observed when the compound reacted with hydrazine hydrate or aryl thiosemicarbazides, indicating complex chemical behaviors and potential for novel compound synthesis (I. Chaaban et al., 2016).

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO3/c1-19-13-7-8-16(20-2)14(10-13)15(18)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSUBRIBQKXRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)

![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)

![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)